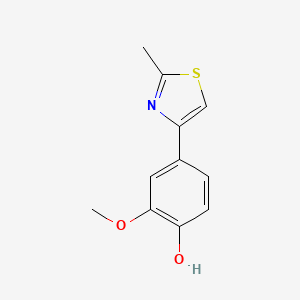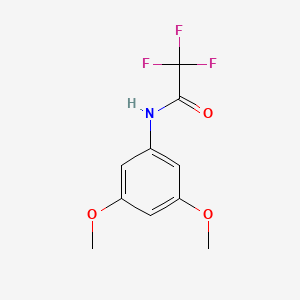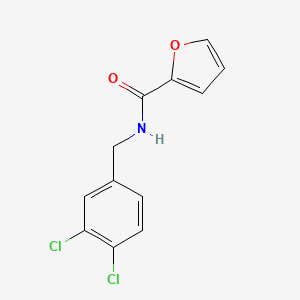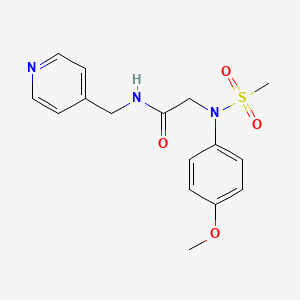
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as MRS1477, is a novel compound that has been developed for its potential application in scientific research. MRS1477 is a selective antagonist of the P2Y~6~ receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate (UDP). The P2Y~6~ receptor is involved in various physiological processes, including inflammation, immune response, and neurotransmission.
Wirkmechanismus
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is a selective antagonist of the P2Y~6~ receptor. The P2Y~6~ receptor is a G protein-coupled receptor that is activated by UDP. The activation of the P2Y~6~ receptor leads to the release of pro-inflammatory cytokines and chemokines. This compound binds to the P2Y~6~ receptor and inhibits its activation by UDP, thereby reducing the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the release of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). In vivo studies have shown that this compound reduces the severity of inflammation in animal models of rheumatoid arthritis and asthma. Additionally, this compound has been shown to have potential applications in the study of the P2Y~6~ receptor in various physiological processes, including immune response, neurotransmission, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several advantages for lab experiments. It is a selective antagonist of the P2Y~6~ receptor, which allows for the specific inhibition of the receptor without affecting other receptors. Additionally, this compound has been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis and asthma, suggesting that it may have potential therapeutic applications in these diseases. However, there are also limitations to the use of this compound in lab experiments. It may have off-target effects on other receptors, and its efficacy and safety in humans have not been established.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Another potential direction is the study of the P2Y~6~ receptor in various physiological processes, including immune response, neurotransmission, and cancer. Further studies are needed to elucidate the role of the P2Y~6~ receptor in these processes and the potential applications of this compound in these areas.
Synthesemethoden
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide can be synthesized by a multistep process involving the reaction of various chemical compounds. The synthesis of this compound was first reported by Hua et al. in 2014. The synthesis involves the reaction of 4-methoxybenzaldehyde, 4-pyridinemethanol, and methylsulfonyl chloride to form the intermediate compound, 4-(4-methoxyphenyl)-1-(4-pyridinylmethyl)-1H-imidazole-5-carbaldehyde. This intermediate is then reacted with glycine methyl ester hydrochloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have potential applications in various scientific research fields. The selective antagonism of the P2Y~6~ receptor by this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines in vitro and in vivo. This suggests that this compound may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been shown to have potential applications in the study of the P2Y~6~ receptor in various physiological processes, including immune response, neurotransmission, and cancer.
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-5-3-14(4-6-15)19(24(2,21)22)12-16(20)18-11-13-7-9-17-10-8-13/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAQVOOIWXTJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
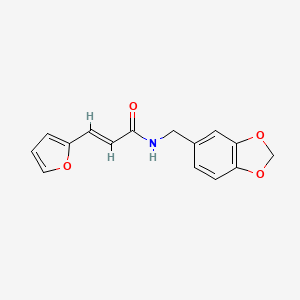
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)
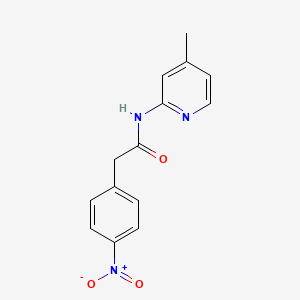


amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
